{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules. The name can be deconstructed into several key components that describe the molecular architecture systematically. The "2,4-difluorophenyl" portion indicates a phenyl ring with fluorine substituents at the second and fourth positions relative to the point of attachment. The "methyl" group connects this fluorinated aromatic system to the carbamoyl functionality, which itself represents the -CO-NH- linkage characteristic of carbamate compounds.
The structural identification reveals a molecular formula that can be represented with specific connectivity patterns between its constituent atoms. The compound features a central carbamoyl group that serves as a bridge between the difluorophenylmethyl portion and the remainder of the molecule. This carbamoyl group is connected through a methyl spacer to the 3,4-diethoxybenzoate moiety, which itself consists of a benzoic acid derivative with ethoxy groups positioned at the third and fourth positions of the aromatic ring. The systematic approach to naming this compound ensures that its structure can be unambiguously identified and reconstructed from the nomenclature alone.
The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods or experimental techniques such as X-ray crystallography. The spatial arrangement of atoms within the molecule influences its chemical reactivity and potential biological activity. The difluorophenyl group introduces significant electronegativity differences within the molecule due to the high electronegativity of fluorine atoms. This electronegativity affects the electron distribution throughout the molecular framework and influences both chemical reactivity and physical properties such as solubility and stability.
The structural complexity of this compound necessitates careful consideration of stereochemical factors and conformational flexibility. The multiple rotatable bonds within the molecule allow for various conformational states, each potentially exhibiting different chemical and biological properties. The presence of multiple aromatic rings provides opportunities for π-π stacking interactions and other non-covalent interactions that can influence molecular behavior in both solution and solid states. Understanding these structural features is crucial for predicting the compound's behavior in various chemical and biological environments.
Historical Context in Carbamate Ester Research
The development of carbamate ester chemistry traces its origins to the nineteenth century when the first carbamate compounds were discovered and characterized. The biological activity of carbamates was first documented by European missionaries in West Africa during the nineteenth century, who observed the use of extracts from Calabar beans (Physostigma venenosum) as ordeal poisons in tribal practices. These observations led to the importation of Calabar beans to Great Britain in 1840, and the subsequent isolation of physostigmine by Jobst and Hesse in 1864, marking the beginning of systematic carbamate research.
The evolution of carbamate chemistry gained momentum in the 1930s with the synthesis of aliphatic esters of carbamic acid, which led to the development and introduction of carbamate pesticides. This period marked a significant expansion in the understanding of carbamate structure-activity relationships and their potential applications. The development of carbaryl in 1953 by the Union Carbide Corporation represented a major milestone in carbamate chemistry, demonstrating the commercial viability of synthetic carbamate compounds. These early developments established the foundation for modern carbamate research and highlighted the versatility of the carbamate functional group.
The historical progression of carbamate ester research has been characterized by continuous refinement of synthetic methods and expanding applications. The recognition that carbamate groups could enhance biological activity and improve pharmacokinetic properties of parent compounds led to increased interest in developing efficient synthetic approaches. Recent studies have demonstrated that incorporating carbamate groups into molecular structures can increase biological activity of active pharmacophores, with some examples showing improvements of up to fifty-fold in potency. This understanding has driven the development of sophisticated synthetic methodologies for carbamate formation.
The compound this compound represents a modern evolution of carbamate ester chemistry, incorporating lessons learned from decades of research. The incorporation of fluorine substituents reflects contemporary understanding of how halogen substitution can modulate molecular properties. The specific positioning of functional groups within this compound demonstrates the application of structure-based design principles that have emerged from historical carbamate research. This historical context provides important perspective on how current synthetic strategies have evolved from early empirical observations to sophisticated molecular design approaches.
Academic Significance in Organofluorine Chemistry
The academic significance of this compound within organofluorine chemistry stems from its incorporation of carbon-fluorine bonds, which represent some of the strongest bonds in organic chemistry. The carbon-fluorine bond exhibits an average bond energy of approximately 480 kilojoules per mole, significantly stronger than other carbon-halogen bonds. This exceptional bond strength contributes to the high thermal and chemical stability of organofluorine compounds, making them valuable in applications requiring resistance to degradation. The difluorophenyl moiety in this compound exemplifies how strategic fluorine placement can enhance molecular stability while maintaining reactivity at other sites.
The electronegativity of fluorine (3.98 on the Pauling scale) creates significant dipole moments in carbon-fluorine bonds, influencing the overall electronic properties of molecules containing these bonds. In the context of this compound, the difluoro substitution pattern on the phenyl ring creates an electron-deficient aromatic system that can participate in unique chemical interactions. The positioning of fluorine atoms at the 2,4-positions provides a specific electronic environment that can influence both reactivity patterns and non-covalent interactions with biological targets or other molecules.
The low polarizability of fluorine atoms (0.56 × 10^-24 cubic centimeters) results in weak dispersion forces between fluorinated molecules, often leading to unusual physical properties. This characteristic can influence the solubility, aggregation behavior, and phase transitions of organofluorine compounds. For complex molecules like this compound, these effects must be considered alongside the contributions from other functional groups to predict overall molecular behavior. The combination of strong carbon-fluorine bonds with weak intermolecular interactions creates unique opportunities for molecular design and application development.
The academic investigation of organofluorine compounds has revealed their significant impact on pharmaceutical development, with an estimated one-fifth of pharmaceuticals containing fluorine atoms. The success of fluorinated drugs has been attributed to their metabolic stability and enhanced bioavailability compared to non-fluorinated analogs. In the case of this compound, the strategic incorporation of fluorine atoms alongside the carbamate and benzoate functionalities creates a molecular framework that could potentially exhibit enhanced biological activity. The academic significance of this compound lies in its representation of modern approaches to molecular design that combine multiple chemical principles to achieve specific property profiles.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO5/c1-3-26-17-8-6-13(9-18(17)27-4-2)20(25)28-12-19(24)23-11-14-5-7-15(21)10-16(14)22/h5-10H,3-4,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCUZUCDONSTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate typically involves multiple steps, starting with the preparation of the 2,4-difluorophenylmethylamine and 3,4-diethoxybenzoic acid. These intermediates are then coupled using carbamoylation reactions under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to monitor the purity and stability of the compound throughout the production cycle.
Chemical Reactions Analysis
Types of Reactions
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is extensively used in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: A compound with similar structural features used in organic synthesis.
Zwitterions: Molecules with both positive and negative charges, used in various chemical and biological applications.
Uniqueness
What sets {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool for a wide range of scientific research applications.
Biological Activity
Overview
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique combination of functional groups in its structure allows it to interact with various biological targets, making it a valuable subject of research.
Chemical Structure and Properties
- Molecular Formula : C16H20F2N2O4
- Molecular Weight : 342.34 g/mol
- CAS Number : 1794851-58-3
The compound features a difluorophenyl group, a carbamoyl moiety, and an ethoxybenzoate structure, which contributes to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. The interaction often results in modulation of enzymatic activity or alteration of cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer or inflammation.
- Protein-Ligand Interactions : It can form stable complexes with proteins, influencing their function and potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Inhibition of estrogen receptor |
| A549 (Lung) | 12.8 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
Table 1: Anticancer activity against different cell lines
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Animal models have indicated that it can lower levels of pro-inflammatory cytokines.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 300 | 180 |
Table 2: Anti-inflammatory effects measured by cytokine levels
Case Studies
- Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to significant apoptosis in MCF-7 cells through caspase activation pathways.
- In Vivo Model for Inflammation : An investigation into its anti-inflammatory properties used a carrageenan-induced paw edema model in rats. Results indicated a marked reduction in paw swelling compared to control groups.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
